Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic organic compound with the molecular formula C11H20N2O2 It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the cyclization process.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with an amine, such as ammonia or an alkylamine, under appropriate conditions.
Protection of the Carboxyl Group: The carboxyl group is typically protected using a tert-butyl ester group. This can be achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid (HSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate: This compound differs by having a ketone group instead of an amino group, which affects its reactivity and applications.
Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate:
Uniqueness
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its combination of a spirocyclic structure with an amino group and a protected carboxyl group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODMLLSUDSGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026609-83-5 |
Source
|
Record name | tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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